molecular formula C8H13NO4 B1617379 METHYL 5-ACETYLAMINOLEVULINATE CAS No. 93393-93-2

METHYL 5-ACETYLAMINOLEVULINATE

Cat. No.: B1617379
CAS No.: 93393-93-2
M. Wt: 187.19 g/mol
InChI Key: ODTLWRJIPVEESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-acetylaminolevulinate is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . It is a derivative of aminolevulinic acid and is used primarily in research settings. This compound is known for its role in photodynamic therapy, where it acts as a photosensitizer.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-acetylaminolevulinate can be synthesized through the acetylation of methyl 5-aminolevulinate. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory settings. The process would likely involve the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetylaminolevulinate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the acetyl group back to an amine group.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can regenerate the amine group.

Scientific Research Applications

Methyl 5-acetylaminolevulinate has several applications in scientific research:

Mechanism of Action

Methyl 5-acetylaminolevulinate acts as a photosensitizer in photodynamic therapy. Upon topical application, it is metabolized to protoporphyrin IX, a photoactive compound that accumulates in the treated skin lesions. When exposed to light of a specific wavelength, protoporphyrin IX generates reactive oxygen species that cause damage to cellular components, particularly the mitochondria .

Comparison with Similar Compounds

Similar Compounds

    Methyl aminolevulinate: Similar in structure but lacks the acetyl group.

    5-Aminolevulinic acid: The parent compound, which lacks both the methyl and acetyl groups.

Uniqueness

Methyl 5-acetylaminolevulinate is unique due to its acetyl group, which imparts different chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific applications, such as photodynamic therapy, where its metabolic conversion to protoporphyrin IX is crucial .

Properties

CAS No.

93393-93-2

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

methyl 5-acetamido-4-oxopentanoate

InChI

InChI=1S/C8H13NO4/c1-6(10)9-5-7(11)3-4-8(12)13-2/h3-5H2,1-2H3,(H,9,10)

InChI Key

ODTLWRJIPVEESK-UHFFFAOYSA-N

SMILES

CC(=O)NCC(=O)CCC(=O)OC

Canonical SMILES

CC(=O)NCC(=O)CCC(=O)OC

Origin of Product

United States

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